1,3,4-Thiadiazol-2-amine, 5-[[(4-methoxyphenyl)methyl]thio]-
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Overview
Description
5-((4-Methoxybenzyl)thio)-1,3,4-thiadiazol-2-amine is a compound with the molecular formula C10H10N2OS3 and a molecular weight of 270.39 g/mol . This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Methoxybenzyl)thio)-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-methoxybenzyl chloride with thiourea, followed by cyclization with thiosemicarbazide under acidic conditions . The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the formation of the thiadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-((4-Methoxybenzyl)thio)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions include disulfides, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
5-((4-Methoxybenzyl)thio)-1,3,4-thiadiazol-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-((4-Methoxybenzyl)thio)-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
2-(Benzylthio)-5-((4-methoxybenzyl)thio)-1,3,4-thiadiazole: Similar structure but with an additional benzylthio group.
5-Ethyl-6-((4-methoxybenzyl)thio)-N4-(3,4,5-trimethoxyphenyl)pyrimidine-2,4-diamine: A pyrimidine derivative with similar biological activity.
Uniqueness
5-((4-Methoxybenzyl)thio)-1,3,4-thiadiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxybenzyl group enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
110076-50-1 |
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Molecular Formula |
C10H11N3OS2 |
Molecular Weight |
253.3 g/mol |
IUPAC Name |
5-[(4-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C10H11N3OS2/c1-14-8-4-2-7(3-5-8)6-15-10-13-12-9(11)16-10/h2-5H,6H2,1H3,(H2,11,12) |
InChI Key |
INEOZHDEAZZDAA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=NN=C(S2)N |
Origin of Product |
United States |
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